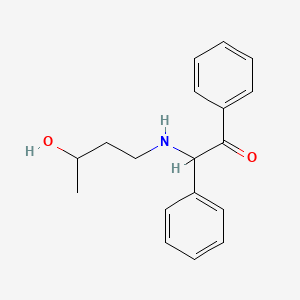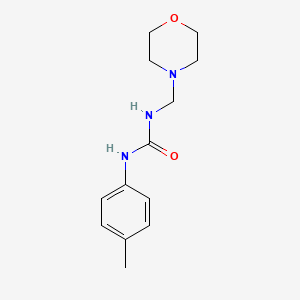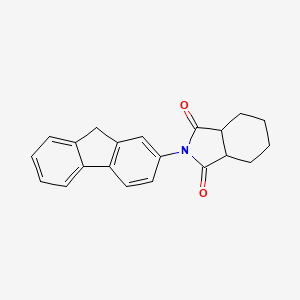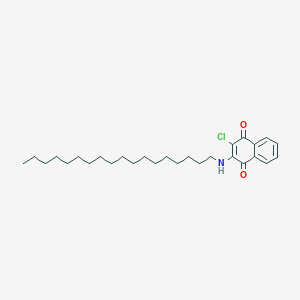
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro group at the second position, an octadecylamino group at the third position, and a naphthalene-1,4-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone as the starting material.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone undergoes a nucleophilic substitution reaction with octadecylamine. This reaction is typically carried out in an anhydrous solvent such as methanol or ethanol, under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments, such as cell membranes. Additionally, the compound’s specific substitution pattern contributes to its unique biological activities and potential therapeutic applications.
特性
CAS番号 |
6305-26-6 |
|---|---|
分子式 |
C28H42ClNO2 |
分子量 |
460.1 g/mol |
IUPAC名 |
2-chloro-3-(octadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C28H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26-25(29)27(31)23-20-17-18-21-24(23)28(26)32/h17-18,20-21,30H,2-16,19,22H2,1H3 |
InChIキー |
SXMWGVCXLYCFEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




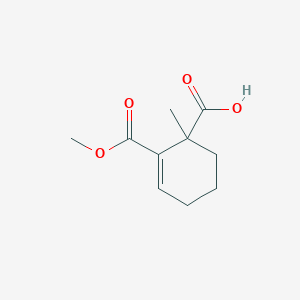
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
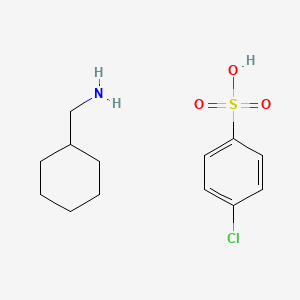
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

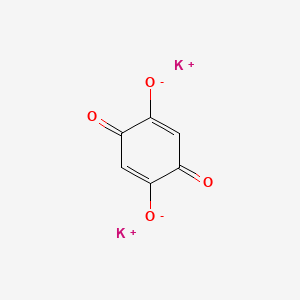
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)


